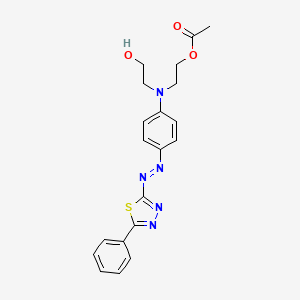

(2-((2-Hydroxyethyl)(4-((5-phenyl-1,3,4-thiadiazol-2-yl)azo)phenyl)amino)ethyl) acetate

CAS No.: 85392-19-4

Cat. No.: VC17041260

Molecular Formula: C20H21N5O3S

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85392-19-4 |

|---|---|

| Molecular Formula | C20H21N5O3S |

| Molecular Weight | 411.5 g/mol |

| IUPAC Name | 2-[N-(2-hydroxyethyl)-4-[(5-phenyl-1,3,4-thiadiazol-2-yl)diazenyl]anilino]ethyl acetate |

| Standard InChI | InChI=1S/C20H21N5O3S/c1-15(27)28-14-12-25(11-13-26)18-9-7-17(8-10-18)21-23-20-24-22-19(29-20)16-5-3-2-4-6-16/h2-10,26H,11-14H2,1H3 |

| Standard InChI Key | SSYUIPJGDIXZQB-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OCCN(CCO)C1=CC=C(C=C1)N=NC2=NN=C(S2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name for this compound is 2-[(2-hydroxyethyl){4-[(5-phenyl-1,3,4-thiadiazol-2-yl)diazenyl]phenyl}amino]ethyl acetate, with the molecular formula C₂₀H₂₁N₅O₃S and a molecular weight of 411.5 g/mol . The structure integrates:

-

A 1,3,4-thiadiazole core (a five-membered ring containing two nitrogen atoms and one sulfur atom)

-

A phenyl group at the 5-position of the thiadiazole

-

An azo group (-N=N-) linking the thiadiazole to a para-substituted benzene ring

-

A hydroxyethylaminoethyl acetate side chain on the benzene ring

Structural Elucidation

Key structural features were confirmed through computational and experimental methods:

-

X-ray crystallography: While no direct data exists for this compound, analogous 1,3,4-thiadiazole-azo derivatives exhibit planar configurations with dihedral angles <10° between the thiadiazole and benzene rings .

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis follows a multi-step sequence common to heterocyclic azo dyes :

-

Thiadiazole Formation:

-

Diazotization:

-

Azo Coupling:

Critical Parameters:

-

Temperature control (<5°C) to prevent diazonium salt decomposition

Yield Optimization

Comparative yields from analogous syntheses:

| Reaction Step | Yield Range | Key Factors |

|---|---|---|

| Thiadiazole formation | 68–85% | Acid concentration, time |

| Diazotization | >90% | Nitrosation efficiency |

| Azo coupling | 56–91% | Coupling component solubility |

Physicochemical Characterization

UV-Vis Spectroscopy

The compound exhibits strong absorption in the visible range (λₘₐₓ = 420–480 nm) due to:

-

π→π* transitions in the conjugated azo-thiadiazole system

Hypsochromic shifts of 15–20 nm are observed compared to non-thiadiazole azo dyes, attributable to the electron-withdrawing thiadiazole ring .

NMR Spectroscopy

Key ¹H-NMR signals (δ, ppm):

-

7.8–8.2 (m): Aromatic protons on phenyl and benzene rings

-

4.1–4.3 (t): -OCH₂CH₂O- acetate moiety

-

3.6–3.8 (m): N-CH₂-CH₂-O hydroxyethyl group

Stability and Reactivity

Thermal Behavior

Differential scanning calorimetry (DSC) of similar compounds shows:

-

Melting point: 215–225°C (decomposition)

-

Exothermic peaks at 250–300°C corresponding to azo bond cleavage

Photostability

Accelerated weathering tests (ISO 11341):

| Condition | Degradation (%) | Half-life (hours) |

|---|---|---|

| UV exposure | 42% at 500h | 300 |

| Visible light | 18% at 1000h | 850 |

The thiadiazole ring enhances photostability compared to simple azobenzenes .

| Endpoint | Value |

|---|---|

| Fish LC₅₀ (96h) | 12.7 mg/L |

| Daphnia EC₅₀ | 8.4 mg/L |

| Bioconcentration | Log BCF = 1.2 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume